Triamcinolone
CAS No.: 124-94-7
VCID: VC0000434
Molecular Formula: C21H27FO6
Molecular Weight: 394.4 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | Triamcinolone is a glucocorticoid medication utilized to address a variety of conditions, including skin diseases, allergies, and rheumatic disorders . It can also prevent the worsening of asthma and chronic obstructive pulmonary disease (COPD) . Triamcinolone can be administered through various routes, such as orally, via injection into a muscle, or by inhalation . As a corticosteroid, triamcinolone functions by reducing inflammation and diminishing immune system activity . It is similar to a natural hormone produced by the adrenal glands and is often used when the body does not produce enough of this chemical . The medication is available in different forms such as creams, ointments, pills, inhalers and injectables . This drug treats conditions like eczema, psoriasis, arthritis, allergies, ulcerative colitis, lupus and other allergic and autoimmune disorders . Specifically, triamcinolone acetonide, a derivative, serves as an active ingredient in topical skin treatments like creams, lotions, and sprays for skin conditions such as rashes, inflammation, redness, or intense itching caused by eczema and dermatitis . Triamcinolone hexacetonide injections are used for intralesional administration in conditions such as alopecia areata, discoid lupus erythematosus, and keloids . Another similar chemical compound is Betamethasone, a synthetic glucocorticoid corticosteroid . Individuals using triamcinolone long-term may experience common side effects such as osteoporosis, cataracts, thrush, and muscle weakness . Serious side effects can include psychosis, increased risk of infections, adrenal suppression, and bronchospasm . It is generally considered safe for use during pregnancy . Triamcinolone was first patented in 1956 and introduced for medical use in 1958 and in 2022, it was the 102nd most prescribed medication in the United States, with over 6 million prescriptions . |
---|---|
CAS No. | 124-94-7 |
Product Name | Triamcinolone |
Molecular Formula | C21H27FO6 |
Molecular Weight | 394.4 g/mol |
IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
Standard InChI | InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1 |
Standard InChIKey | GFNANZIMVAIWHM-OBYCQNJPSA-N |
SMILES | CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O |
Canonical SMILES | CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O |
Appearance | Solid powder |
Purity | > 98% |
Synonyms | 124-94-7; Fluoxyprednisolone; Aristocort; Rodinolone; Triamcinolon |
Reference | 1: Aval SF, Zarghami N, Alizadeh E, Mohammadi SA. The effect of ketorolac and triamcinolone acetonide on adipogenic and hepatogenic differentiation through miRNAs 16/15/195: Possible clinical application in regenerative medicine. Biomed Pharmacother. 2017 Nov 1;97:675-683. doi: 10.1016/j.biopha.2017.10.126. [Epub ahead of print] PubMed PMID: 29101812. 2: Srivastava S, Patil AN, Prakash C, Kumari H. Comparison of Intralesional Triamcinolone Acetonide, 5-Fluorouracil, and Their Combination for the Treatment of Keloids. Adv Wound Care (New Rochelle). 2017 Nov 1;6(11):393-400. doi: 10.1089/wound.2017.0741. PubMed PMID: 29098115; PubMed Central PMCID: PMC5665091. 3: Conaghan PG, Cohen SB, Berenbaum F, Lufkin J, Johnson JR, Bodick N. Phase 2b trial of a novel extended-release microsphere formulation of triamcinolone acetonide for intra-articular injection in knee osteoarthritis. Arthritis Rheumatol. 2017 Oct 31. doi: 10.1002/art.40364. [Epub ahead of print] PubMed PMID: 29088579. 4: Buyuk AF, Kilinc E, Camurcu IY, Camur S, Ucpunar H, Kara A. COMPARED EFFICACY OF INTRA-ARTICULAR INJECTION OF METHYLPREDNISOLONE AND TRIAMCINOLONE. Acta Ortop Bras. 2017 Sep-Oct;25(5):206-208. doi: 10.1590/1413-785220172505172581. PubMed PMID: 29081706; PubMed Central PMCID: PMC5608740. 5: Karst SG, Lammer J, Mitsch C, Schober M, Mehta J, Scholda C, Kundi M, Kriechbaum K, Schmidt-Erfurth U. Detailed analysis of retinal morphology in patients with diabetic macular edema (DME) randomized to ranibizumab or triamcinolone treatment. Graefes Arch Clin Exp Ophthalmol. 2017 Oct 28. doi: 10.1007/s00417-017-3828-1. [Epub ahead of print] PubMed PMID: 29080915. 6: Liebmann P, Vorstandlechner V, Radtke C. Comment: A Prospective Randomized Trial of the Efficacy of Fibrin Glue, Triamcinolone Acetonide and Quilting Sutures in Seroma Prevention after Latissimus Dorsi Breast Reconstruction. Plast Reconstr Surg. 2017 Oct 13. doi: 10.1097/PRS.0000000000004032. [Epub ahead of print] PubMed PMID: 29068895. 7: Prager SG, Lammer J, Mitsch C, Hafner J, Pemp B, Scholda C, Kundi M, Schmidt-Erfurth U, Kriechbaum K. Analysis of retinal layer thickness in diabetic macular oedema treated with ranibizumab or triamcinolone. Acta Ophthalmol. 2017 Oct 24. doi: 10.1111/aos.13520. [Epub ahead of print] PubMed PMID: 29063703. 8: Koç İ, Kadayıfçılar S, Eldem B. Real-World Results of Intravitreal Ranibizumab, Bevacizumab, or Triamcinolone for Diabetic Macular Edema. Ophthalmologica. 2017 Oct 20. doi: 10.1159/000481180. [Epub ahead of print] PubMed PMID: 29050009. 9: Yu SY, Nam DH, Lee DY. Changes in aqueous concentrations of various cytokines after intravitreal bevacizumab and subtenon triamcinolone injection for diabetic macular edema. Graefes Arch Clin Exp Ophthalmol. 2017 Oct 13. doi: 10.1007/s00417-017-3819-2. [Epub ahead of print] PubMed PMID: 29030692. 10: Kraus VB, Conaghan PG, Aazami HA, Mehra P, Kivitz AJ, Lufkin J, Hauben J, Johnson JR, Bodick N. Synovial and systemic pharmacokinetics (PKs) of triamcinolone acetonide (TA) following intra-articular (IA) injection of an extended-release microsphere-based formulation (FX006) or standard crystalline suspension in patients with knee osteoarthritis (OA). Osteoarthritis Cartilage. 2017 Oct 9. pii: S1063-4584(17)31226-8. doi: 10.1016/j.joca.2017.10.003. [Epub ahead of print] PubMed PMID: 29024802. |
PubChem Compound | 31307 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume